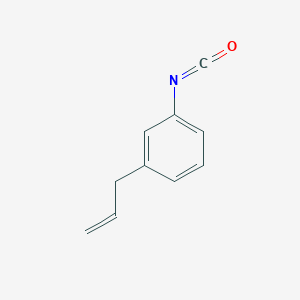

3-Allylphenylisocyanate

Description

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-isocyanato-3-prop-2-enylbenzene |

InChI |

InChI=1S/C10H9NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h2-3,5-7H,1,4H2 |

InChI Key |

DPPDSLIKZQXYAB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Allylphenylisocyanate with four structurally related isocyanates:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, F, CN) increase the electrophilicity of the isocyanate (–NCO) group, enhancing reactivity with nucleophiles. In contrast, the allyl group in this compound is electron-donating via conjugation, moderately reducing electrophilicity but enabling allyl-specific reactions (e.g., Diels-Alder or radical polymerization).

- Molecular Weight and Volatility : Allyl isocyanate (83.09 g/mol) is highly volatile (density 0.94 g/mL), posing greater inhalation risks compared to phenyl-substituted derivatives.

Research Findings and Gaps

- Catalytic Ligands : Evidence suggests this compound-derived ligands improve catalytic efficiency in cross-coupling reactions compared to halogenated analogs, likely due to the allyl group’s π-bonding capability.

- Reactivity Studies : Direct comparative studies on nucleophilic addition kinetics (e.g., with amines or alcohols) are lacking but could clarify substituent effects on reaction rates.

Q & A

Basic: What safety protocols should be followed when handling 3-Allylphenylisocyanate in laboratory settings?

Answer:

- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize airborne exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles. Ensure eye wash stations and emergency showers are accessible .

- Contamination Management: Avoid taking contaminated clothing home; use on-site decontamination procedures .

- Hygiene Practices: Prohibit eating/drinking in labs. Wash hands thoroughly after handling .

- First Aid: For skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, irrigate with water for 15 minutes .

Basic: What synthetic routes are viable for preparing this compound?

Answer:

While direct synthesis methods for this compound are not detailed in the evidence, analogous isocyanate syntheses (e.g., 4-Ethylphenyl Isocyanate) suggest the following:

- Step 1: React 3-allylaniline with phosgene or a safer alternative (e.g., triphosgene) in anhydrous conditions to form the isocyanate group .

- Step 2: Purify via vacuum distillation or chromatography. Monitor reaction progress with FTIR to confirm NCO group formation (~2270 cm⁻¹) .

- Critical Factors: Moisture exclusion (isocyanates hydrolyze readily) and temperature control (~0–5°C for exothermic reactions) .

Advanced: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography: Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity. Compare retention times with standards .

- Spectroscopy: Confirm structure via H/C NMR (allyl protons at δ 5.0–5.8 ppm; isocyanate carbonyl at δ 120–130 ppm in C) and IR (sharp NCO peak at ~2270 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, and O content against theoretical values .

Advanced: How should experimental conditions be optimized for reactions involving this compound under varying temperatures?

Answer:

- Thermal Stability Testing: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid exceeding these limits during reactions .

- Moisture Sensitivity: Use Karl Fischer titration to measure trace water in solvents. Maintain <50 ppm H₂O to prevent hydrolysis .

- Incompatibility Screening: Test reactivity with common lab reagents (e.g., strong acids/oxidizers) under controlled conditions to avoid hazardous side reactions .

Advanced: How can contradictory data on this compound’s reactivity with nucleophiles be resolved?

Answer:

- Systematic Replication: Repeat experiments under standardized conditions (solvent, temperature, stoichiometry) to isolate variables .

- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with different nucleophiles (e.g., amines vs. alcohols) .

- Computational Modeling: Apply DFT calculations to predict electrophilic sites and compare with experimental outcomes .

- Peer Validation: Collaborate with independent labs to verify reproducibility .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Environment: Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C .

- Incompatible Materials: Segregate from strong acids, bases, and oxidizing agents to prevent polymerization or decomposition .

- Stability Monitoring: Periodically test via FTIR for NCO group integrity. Discard if hydrolysis products (e.g., urea derivatives) are detected .

Advanced: What analytical methods are suitable for detecting hazardous decomposition products of this compound?

Answer:

- GC-MS: Identify volatile degradation products (e.g., CO₂, amines) under thermal stress .

- LC-QTOF: Characterize non-volatile byproducts (e.g., polymeric ureas) with high-resolution mass spectrometry .

- Toxicological Screening: Use in vitro assays (e.g., Ames test) to assess mutagenicity of unknown decomposition products .

Basic: What are the critical steps for scaling up this compound synthesis safely?

Answer:

- Pilot-Scale Engineering: Implement jacketed reactors with precise temperature control to manage exothermic reactions .

- Waste Management: Neutralize residual isocyanate with aqueous ethanol (1:1 v/v) before disposal .

- Safety Audits: Conduct hazard operability (HAZOP) studies to identify risks in large-scale processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.